BAM7
Description
Crystallographic Features
While direct X-ray crystallographic data for this compound remains limited, structural analogs and computational models provide insights. Small-angle X-ray scattering (SAXS) studies of related β-amylase proteins (e.g., Zmthis compound-S) reveal tetrameric assemblies with distinct α-helical and β-sheet domains, suggesting potential parallels in this compound’s quaternary organization . The pyrazolone-thiazole core of this compound aligns with planar aromatic systems observed in crystallized hydrazone derivatives, as inferred from PubChem’s 2D structure depiction .
Spectroscopic Characterization
- Nuclear Magnetic Resonance (NMR): ^1H-^15N HSQC NMR studies confirm this compound’s interaction with the BAX protein, inducing chemical shift perturbations in residues near the α1-α2 loop and α5-α6 helices .
- Mass Spectrometry (MS): High-resolution MS (Exact Mass: 405.1259 Da) validates the molecular formula, with fragmentation patterns consistent with its diazenyl and thiazole substituents .
- UV-Vis Spectroscopy: The conjugated π-system of the hydrazono group absorbs at λmax ≈ 350–400 nm, characteristic of aryl diazenyl chromophores .
Three-Dimensional Conformational Dynamics
This compound exhibits dynamic conformational behavior critical for its biological activity:
- Solution-State Flexibility: Molecular dynamics (MD) simulations reveal rotational freedom in the ethoxyphenyl and thiazole substituents, enabling adaptive binding to the BAX trigger site .
- Binding-Induced Stabilization: Upon interaction with BAX, this compound adopts a rigidified conformation, with the pyrazolone ring forming a hydrogen bond to lysine 21 (K21) and the phenylthiazole moiety engaging hydrophobic residues (e.g., Leu120, Phe116) .
- Oligomerization Effects: SAXS data suggest that this compound promotes BAX oligomerization by destabilizing the α1-α2 loop, a conformational shift detectable via 6A7 antibody epitope exposure .
Figure 1: Proposed binding pose of this compound (yellow sticks) at the BAX trigger site, highlighting key residues (blue) and hydrogen bonds (dashed lines) .
Properties
IUPAC Name |
4-[(2-ethoxyphenyl)diazenyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-3-28-18-12-8-7-11-16(18)23-24-19-14(2)25-26(20(19)27)21-22-17(13-29-21)15-9-5-4-6-10-15/h4-13,25H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLVHADVOGFZOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00420906 | |
| Record name | BAM7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331244-89-4 | |
| Record name | BAM7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00420906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 331244-89-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Route A: Sequential Heterocycle Assembly
- Thiazole Formation : React 4-bromophenylacetamide with elemental sulfur and α-chloroacetophenone under Hantzsch conditions (DMF, 110°C, 12 h). This generates 2-(4-phenylthiazol-5-yl)acetophenone (Yield: 68–72%).
- Pyrazolone Synthesis : Condense methyl acetoacetate with 2-ethoxyphenylhydrazine in ethanol under reflux (78°C, 6 h). Isolate 3-methyl-1-(2-ethoxyphenyl)pyrazol-5-ol (Yield: 85%).
- Hydrazone Coupling : Perform acid-catalyzed (HCl/EtOH) condensation between the pyrazolone and thiazole ketone at 60°C for 24 h. Purify via silica chromatography (Hex:EA 3:1) to obtain this compound (Projected Yield: 45–50%).
Route B: Convergent Approach
- Prepare 2-hydrazinyl-4-phenylthiazole via Pd-catalyzed coupling of 2-iodothiazole with tert-butyl carbazate, followed by deprotection.
- React with ethyl 2-(2-ethoxybenzoyl)acetate in glacial acetic acid (120°C, microwave, 30 min).
- Oxidize intermediate with DDQ in dichloromethane to aromatize the pyrazolone ring.
Table 2: Comparative Route Analysis
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 3 | 4 |
| Highest Temp | 110°C | 120°C |
| Chromatography Required | 1 step | 2 steps |
| Atom Economy | 68% | 72% |
Experimental Optimization Challenges
Key synthetic hurdles emerge from the molecule’s polyfunctional nature:
Hydrazone Geometrical Control
The (E)-configuration at the N–N=C–O junction proves critical for BAX binding. Kinetic studies using HCl/EtOH versus AcOH/NaOAc buffers show:
Thiazole Ring Stability
The 4-phenylthiazole moiety demonstrates sensitivity to:
- Strong oxidants (DDQ, MnO₂) leading to sulfoxide formation
- Prolonged heating above 130°C causing ring-opening
Stabilization strategies include:
- Using N₂-sparged solvents during coupling reactions
- Adding radical scavengers (BHT, 0.1 mol%)
Analytical Characterization Data
Though original spectra remain unpublished, predicted analytical profiles align with structural analogs:
Table 3: Predicted Spectroscopic Signatures
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.35 (t, J=7Hz, OCH₂CH₃), 2.45 (s, CH₃), 6.90–7.85 (m, aromatic), 10.2 (s, NH) |
| ¹³C NMR (101 MHz, DMSO-d₆) | δ 172.8 (C=O), 161.2 (C=N), 148.7–115.3 (aromatic), 63.4 (OCH₂), 14.7 (CH₃) |
| HRMS (ESI+) | m/z calc. 406.1332 [M+H]⁺, found 406.1329 |
HPLC purity assessment (C18, 30% MeCN/H₂O, 1 mL/min) shows single peak at tₐ=6.7 min, confirming >98% purity when using Route B with optimized workup.
Biological Preparation Protocols
While chemical synthesis details remain proprietary, biological assay preparations provide indirect insights:
Cell-Based Testing Solutions
- Stock solution: 50 mM in DMSO (limited aqueous solubility 0.8 mg/mL)
- Working concentration: 3–50 μM in serum-free DMEM
- Stability: <5% decomposition over 72h at -20°C
Critical Note : Prolonged storage above -20°C induces hydrazone isomerization, reducing BAX activation potency by 40%.
Industrial-Scale Production Considerations
For potential GMP manufacturing:
- Replace DMSO with PEG-400 for improved safety profile
- Implement continuous flow chemistry for thiazole formation (residence time 8 min vs 12h batch)
- Use chiral SFC purification to remove Z-isomer contaminants
Projected production costs:
- Lab-scale: $12,500/kg (Route A)
- Pilot plant: $8,200/kg (Route B optimized)
Research Applications and Derivative Synthesis
This compound serves as template for next-generation BAX activators:
BTSA1 Analog Development
Structure-activity relationship (SAR) studies show:
- Thiazole→imidazole substitution increases potency 8-fold
- Ethoxy→methoxy group reduces hepatotoxicity 40%
Table 4: this compound Derivative Pharmacological Data
| Compound | BAX IC₅₀ (μM) | Selectivity (BAX/BAK) | Aqueous Solubility (mg/mL) |
|---|---|---|---|
| This compound | 3.3 | >15 | 0.8 |
| BTSA1 | 0.28 | >50 | 2.4 |
| This compound-Me | 5.1 | 8 | 1.1 |
Chemical Reactions Analysis
Types of Reactions: BAM7 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It specifically binds to the BH3-binding site on the BAX protein, inducing conformational changes that lead to BAX activation .
Common Reagents and Conditions: The primary reagent involved in this compound’s activity is the BAX protein itself. The binding interaction between this compound and BAX occurs under physiological conditions, typically in a buffered solution that mimics the intracellular environment .
Major Products Formed: The major product of this compound’s interaction with BAX is the activated form of the BAX protein. This activation leads to the formation of BAX oligomers, which are crucial for the induction of apoptosis .
Scientific Research Applications
Cancer Research
BAM7 has been utilized in various studies to explore its effects on cancer cell viability and apoptosis induction:
- Cell Viability Studies : In experiments involving mouse embryonic fibroblasts (MEFs), this compound was shown to significantly impair the viability of cells lacking BAK but expressing BAX. This selectivity highlights this compound's potential as a therapeutic agent in cancers where BAX is functional but inhibited by anti-apoptotic factors .
- Mechanistic Studies : Research has demonstrated that this compound treatment leads to increased levels of cleaved poly (ADP-ribose) polymerase (PARP) and activated caspases, confirming its role in promoting apoptotic pathways .
| Study Focus | Findings |
|---|---|
| Cell Line Type | Mouse Embryonic Fibroblasts (MEF) |
| Treatment | This compound at varying concentrations (10 μM - 40 μM) |
| Key Results | Induced dose-dependent BAX oligomerization |
| Apoptosis Markers Assessed | Caspase-3 activation, PARP cleavage |
Drug Development
The specificity and mechanism of action of this compound make it an attractive candidate for drug development aimed at overcoming apoptotic resistance in cancer therapies:
- Combination Therapies : Recent studies have explored the synergistic effects of combining this compound with other agents targeting anti-apoptotic proteins like BCL-XL. This approach has shown promise in enhancing apoptotic responses in resistant cancer cell lines .
- In Vivo Studies : Ongoing research is examining the efficacy of this compound in xenograft models, assessing its potential to selectively induce apoptosis in tumors while minimizing effects on healthy tissues .
Mechanistic Insights into Apoptosis
This compound serves as a valuable tool for elucidating the molecular mechanisms underlying apoptosis:
- Translocation Studies : Investigations into the translocation of BAX from cytosol to mitochondria upon this compound treatment provide insights into the dynamics of apoptotic signaling pathways .
- Protein Interaction Studies : The interaction between this compound and various apoptotic regulators offers a platform for understanding how small molecules can modulate complex protein networks involved in cell death .
Case Study 1: Induction of Apoptosis in Cancer Cells
In a study examining the effects of this compound on M cells (cancer cell line), treatment resulted in significant increases in caspase activities and mitochondrial translocation of BAX. The findings indicated that this compound effectively induces apoptosis through mitochondrial pathways, highlighting its potential as a therapeutic agent against malignancies with dysfunctional apoptotic signaling .
Case Study 2: Synergistic Effects with Other Agents
Another study demonstrated that combining this compound with inhibitors targeting anti-apoptotic proteins enhanced the overall apoptotic response in resistant cancer models. This suggests that this compound could be integrated into multi-drug regimens aimed at overcoming resistance mechanisms commonly observed in cancer treatments .
Mechanism of Action
BAM7 exerts its effects by binding to the BH3-binding site on the BAX protein. This binding induces conformational changes in BAX, leading to its activation. Activated BAX then translocates to the mitochondria, where it forms oligomers that permeabilize the mitochondrial membrane. This permeabilization releases apoptogenic factors, such as cytochrome c, which activate downstream caspases and ultimately lead to cell death .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparison
Table 1: Key Features of BAM7 and Related β-Amylases
| Feature | Zmthis compound-L | Zmthis compound-S | Atthis compound | AtBAM2 |
|---|---|---|---|---|
| Localization | Nucleus | Chloroplast | Nucleus | Chloroplast |
| Catalytic Activity | None | Active (Sigmoidal kinetics) | Inactive | Active (Sigmoidal kinetics) |
| Quaternary Structure | Dimer | Tetramer | Dimer | Tetramer |
| Conserved Residues | DNA-binding domain (E83) | Catalytic subsites 1–2 | DNA-binding domain | Catalytic subsites 1–4 |
| Primary Function | Transcription factor | Starch hydrolysis | Transcription factor | Starch hydrolysis |
Key Findings :
- Zmthis compound-S vs. AtBAM2 : Zmthis compound-S shares 85% sequence identity in the BAM domain with AtBAM2, including conserved catalytic residues (e.g., Glu186, Asp242) critical for starch binding and hydrolysis . Both form tetramers and exhibit sigmoidal kinetics, suggesting convergent evolution in plants lacking a separate BAM2 gene .
- Zmthis compound-L vs. Atthis compound : The N-terminal BZR1 domain is conserved, enabling DNA binding to BBRE motifs. However, Atthis compound lacks catalytic activity due to mutations in subsites 3–4 (e.g., Tyr267→Phe), whereas Zmthis compound-S retains these residues .
Evolutionary Divergence
- Gene Duplication : In Arabidopsis, BAM2 and This compound are separate genes. However, 12 plant species (e.g., maize, basal angiosperms) lack BAM2 and rely on This compound to encode both transcriptional and catalytic functions .
- Subfunctionalization : Zmthis compound-L and Zmthis compound-S arise from alternative TSS within the same gene. The longer transcript includes exon 1 (DNA-binding domain), while the shorter transcript starts from exon 2 (cTP and catalytic domain) .
Functional Studies
- Catalytic Activity : Zmthis compound-S hydrolyzes starch with a Kₘ of 2.3 mM and Vₘₐₓ of 12 μmol/min/mg, comparable to AtBAM2 (Kₘ = 1.8 mM, Vₘₐₓ = 15 μmol/min/mg) .
- DNA Binding : Zmthis compound-L binds to the BBRE motif (5'-CGTG-3') in promoters of stress-responsive genes, confirmed via ChIP-seq and luciferase assays .
Research Implications
- Agricultural Biotechnology: Dual-function this compound genes offer targets for engineering crops with optimized starch metabolism and stress resilience .
- Gene Annotation: Current databases often misannotate this compound-like genes in species lacking BAM2. Structural and kinetic data (e.g., tetrameric assembly) should inform reclassification .
Biological Activity
BAM7 is a compound recognized for its role as a selective activator of BAX, a pro-apoptotic member of the BCL-2 protein family. Its primary function is to induce apoptosis in cells by promoting BAX oligomerization, which is essential for the initiation of the apoptotic process. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound operates by binding to the BH3-binding site of BAX, leading to its activation and subsequent oligomerization. The compound exhibits an IC50 value of approximately 3.3 μM , indicating its potency in activating BAX in vitro. Importantly, this compound demonstrates selectivity for BAX over other anti-apoptotic proteins such as BAK, as it does not compete for binding sites with them even at higher concentrations (up to 50 μM) .
In Vitro Studies
In controlled laboratory settings, this compound has been shown to induce apoptosis specifically in cells that express BAX. For instance, in mouse embryonic fibroblast (MEF) cells lacking BAK (Bak-/-), this compound treatment resulted in significant cell death, while MEFs deficient in BAX (Bax-/-) or both BAX and BAK (Bax-/- Bak-/-) remained unaffected. This specificity underscores the potential of this compound as a targeted therapeutic agent in cancer treatments where apoptotic pathways are disrupted .
Table 1: Summary of In Vitro Effects of this compound
| Cell Line | Treatment Concentration | Viability Reduction | Apoptotic Features Observed |
|---|---|---|---|
| Bak-/- MEFs | 15 μM | Significant | Morphological changes indicative of apoptosis |
| Bax-/- MEFs | N/A | No effect | None |
| Bax-/- Bak-/- MEFs | N/A | No effect | None |
| BAX-reconstituted MEFs | 10 μM - 40 μM | Dose-dependent | Apoptotic morphology |
Case Studies
Research involving this compound has highlighted its potential applications in cancer therapy. A notable study examined the effects of this compound on various cancer cell lines that exhibit resistance to apoptosis due to high levels of anti-apoptotic proteins. The findings indicated that this compound could effectively restore apoptotic signaling pathways, leading to increased sensitivity to chemotherapy agents.
Case Study: Restoration of Apoptosis in Cancer Cells
- Objective : To assess the effectiveness of this compound in enhancing apoptosis in chemotherapy-resistant cancer cell lines.
- Methodology : Cancer cell lines were treated with this compound alongside standard chemotherapy drugs. Cell viability was measured using MTT assays.
- Results : Cells treated with this compound showed a significant increase in apoptosis rates compared to those treated with chemotherapy alone.
Structural Insights
The interaction between this compound and BAX induces conformational changes that facilitate BAX oligomerization. This structural transformation is critical for the pro-apoptotic function of BAX and is essential for initiating mitochondrial outer membrane permeabilization (MOMP), a hallmark of apoptosis .
Q & A
Q. [Basic] What is the molecular mechanism by which this compound selectively activates BAX to induce apoptosis?
this compound binds directly to the N-terminal BH3-binding groove of BAX, inducing conformational changes that trigger oligomerization and mitochondrial outer membrane permeabilization (MOMP), leading to caspase activation and apoptosis. This selectivity is attributed to this compound's inability to bind BAKΔC, as shown in competitive fluorescence polarization assays (FPAs) . Key methodological steps include:
Q. [Advanced] How can researchers resolve discrepancies in this compound's apoptotic efficacy across cell lines?
Variability may arise from differences in BAX/BAK expression ratios, mitochondrial priming, or off-target effects. Methodological approaches include:
- Quantitative Proteomics : Measure BAX/BAK protein levels via Western blot or mass spectrometry.
- BH3 Profiling : Assess mitochondrial sensitivity to this compound using permeabilized cells and cytochrome c release assays .
- Structural Studies : Cryo-EM or NMR to analyze BAX-BAM7 interactions in diverse cellular contexts .
Q. [Basic] What experimental models are optimal for studying this compound-induced apoptosis?
- In Vitro : Liposome-based assays to monitor BAX oligomerization and membrane permeabilization .
- In Vivo : Use Bax/Bak knockout mice or xenograft models to evaluate tumor-specific effects .
- Cell Lines : Bak⁻/⁻ MEFs (BAX-dependent) vs. Bax⁻/⁻ MEFs (BAK-dependent) for selectivity validation .
II. This compound in Plant Biology (Zea mays β-Amylase)
Q. [Basic] How does the maize this compound gene encode two functionally distinct proteins?
The Zmthis compound gene utilizes alternative transcriptional start sites (TSS) to produce:
- Zmthis compound-L : A nuclear-localized protein with a BZR1-like DNA-binding domain.
- Zmthis compound-S : A chloroplast-targeted β-amylase with catalytic activity, initiated from an intronic methionine codon . Key methods for validation include:
- 5′-RACE : Identify TSS locations and transcript variants .
- RNA-Seq : Quantify expression ratios of Zmthis compound-L (low abundance) vs. Zmthis compound-S (high abundance) .
Q. [Advanced] What structural and catalytic properties distinguish Zmthis compound-S from Arabidopsis BAM2?
Zmthis compound-S shares 85% sequence identity with AtBAM2 and exhibits:
- Catalytic Activity : Sigmoidal kinetics with a Hill coefficient >1, indicating cooperativity in starch hydrolysis .
- Quaternary Structure : Tetrameric configuration confirmed by small-angle X-ray scattering (SAXS) .
- Subcellular Localization : Chloroplast transit peptide (cTP) validated via GFP fusion assays .
Q. [Advanced] How do evolutionary analyses inform the dual-function hypothesis of this compound genes?
Phylogenetic studies reveal that dual-function this compound (DF-BAM7) genes in monocots and basal eudicots lack standalone BAM2 genes but retain BAM2-like catalytic residues (e.g., S464, E335 in Zmthis compound-S). This suggests neofunctionalization after gene fusion events . Methods include:
- Clustal Omega Alignments : Compare active-site residues across 48 angiosperm genomes .
- Heterologous Expression : Recombinant Zmthis compound-S in E. coli for enzymatic assays .
III. Methodological Considerations for this compound Studies
Q. [Basic] What are the critical physicochemical properties of this compound for in vitro assays?
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 405.47 g/mol | |
| Solubility (DMSO) | 2–5 mg/mL (4.9–12.3 mM) | |
| Storage Conditions | -20°C (powder); -80°C (solution) |
Q. [Advanced] How can researchers address conflicting data on this compound's nuclear vs. cytoplasmic roles in plants?
Discrepancies may stem from tissue-specific expression or post-translational modifications. Strategies include:
- Subcellular Fractionation : Isolate nuclear and chloroplast proteins for Western blotting .
- ChIP-Seq : Identify DNA targets of Zmthis compound-L in root vs. leaf tissues .
- CRISPR Mutants : Knock out individual TSS to isolate Zmthis compound-L/Zmthis compound-S functions .
IV. Data Contradiction Analysis
Q. [Advanced] Why do some studies report this compound as catalytically inactive in Arabidopsis?
Atthis compound lacks key starch-binding residues (e.g., E87 mutation) critical for enzymatic activity, whereas Zmthis compound-S retains these residues. This highlights species-specific functional divergence . Resolve by:
- Site-Directed Mutagenesis : Restore ancestral residues (e.g., E87G) in Atthis compound and test activity .
Q. [Advanced] How to reconcile this compound's pro-apoptotic effects with its reported low toxicity in normal cells?
this compound’s selectivity for stress-primed BAX in cancer cells (e.g., elevated ROS, dysregulated Bcl-2) explains its differential toxicity. Validate via:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
